1-Piperidinepropanol, 2-methyl- (CAS Number: 94-88-2) is categorized as a tertiary amine and alcohol. Its structure features a six-membered piperidine ring, which is a saturated heterocycle containing one nitrogen atom. The additional propanol side chain contributes to its solubility and reactivity, making it valuable in synthetic organic chemistry and pharmaceutical development .
The synthesis of 1-Piperidinepropanol, 2-methyl- can be achieved through several methods, typically involving the alkylation of piperidine derivatives or the reduction of corresponding ketones.
The molecular structure of 1-Piperidinepropanol, 2-methyl- can be described as follows:
1-Piperidinepropanol, 2-methyl- participates in various chemical reactions typical of alcohols and amines:
The mechanism of action for 1-Piperidinepropanol, 2-methyl- primarily involves its role as a nucleophile due to the electron-donating nature of the nitrogen atom in the piperidine ring. This property allows it to participate in various biochemical pathways, influencing enzyme activity and receptor interactions.
Studies suggest that compounds with similar structures exhibit activity against certain biological targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways .
1-Piperidinepropanol, 2-methyl- exhibits several notable physical and chemical properties:
The applications of 1-Piperidinepropanol, 2-methyl- span across multiple domains:
Stereoselective synthesis of 2-methyl-1-piperidinepropanol (CAS 94-88-2, C₉H₁₉NO) leverages pyridine hydrogenation and alkylation techniques as key strategies. Heterogeneous cobalt or ruthenium catalysts enable cis-selective hydrogenation of substituted pyridines under mild conditions, achieving up to 99% enantiomeric excess (ee) for pharmaceutical intermediates like the Alzheimer’s drug Donepezil [7]. Alternative routes involve nucleophilic ring-opening of cyclic sulfamidates with sulfur nucleophiles, followed by acid-catalyzed cleavage to yield enantiopure tertiary alcohols—a method applicable to β-amino acid functionalization [8]. For sterically congested quaternary centers, α-hydroxy ester mesylates undergo Sₙ2 displacement with thiophenol, though aryl substituents risk racemization via Sₙ1 pathways [8].
Table 1: Stereoselective Methods for 2-Methyl-1-Piperidinepropanol Synthesis
Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Pyridine Hydrogenation | Ru/Cobalt nanoparticles | 70-92 | >95% ee (cis-isomer) | High-pressure conditions |
Sulfamidate Ring-Opening | Thioacetate/Cs₂CO₃ | 85 | Inversion configuration | Multi-step sequence |
α-Hydroxy Ester Alkylation | PhSH, NEt₃ | 50-75 | Variable ee | Benzylic racemization risk |
Key structural features enabling stereocontrol include:
Asymmetric functionalization of the piperidine core employs transition-metal catalysis to install chiral centers adjacent to nitrogen. Iridium(I) complexes with P,N-ligands facilitate enantioselective hydrogenation of 2-substituted pyridinium salts via an outer-sphere dissociative mechanism, achieving 98% ee for cortisol inhibitors [7]. Rhodium-catalyzed allylic arylation of racemic piperidinyl electrophiles with boronic acids yields enantioenriched C-C bonds, adaptable to heteroaromatic partners like benzofurans (90-99% ee) [9]. Notably, fluorinated piperidines—synthesized via Pd-catalyzed hydrogenation of fluoropyridines—adopt axial fluorine configurations, expanding medicinal chemistry applications [7].
Table 2: Catalytic Systems for Asymmetric Piperidine Functionalization
Catalyst Type | Ligand | Reaction Scope | ee (%) | Key Advancement |
---|---|---|---|---|
Ir(I) | Chiral P,N-type | Pyridinium salt reduction | 95-98 | Scalable cortisol inhibitor synthesis |
Rh(cod)OH | (S)-Xyl-P-PHOS | Allylic arylation | 90-99 | Tolerates 5-membered heterocycles |
Pd/C | None | Fluoropyridine hydrogenation | >97 | Moisture/air stability |
Challenges remain for electron-deficient heterocycles: unprotected indoles and pyrroles undergo protodeboronation under standard conditions, necessitating tailored protecting groups [9].
Mitsunobu reactions enable intramolecular etherification of piperidine alcohols, though tertiary analogs face steric limitations. A modified approach using diphenylphosphinite intermediates and oxidant DBBQ (2,5-di-tert-butyl-1,4-benzoquinone) activates tertiary alcohols for Sₙ2 displacement with thiols, yielding chiral thioethers with 94-99% ee [8]. This method circumvents classical Mitsunobu failures with hindered substrates like hexacyclinol precursors. Critical to success is DBBQ-mediated phosphinite oxidation, generating a potent leaving group for stereoinvertive substitution [8]. Applications include:
Reaction design requires substrates with low steric bulk at C3/C5 piperidine positions to avoid elimination side reactions.
Suzuki-Miyaura cross-coupling diversifies piperidine architectures through C-C bond formation with boronic acids. Standard conditions fail with pyridine boronic acids due to protodeboronation and catalyst poisoning. Halogenation at C2 (Cl/F) modulates pyridine electronics, enabling Rh-catalyzed coupling to 6-membered piperidinyl electrophiles (97-99% ee) [9]. The halogen serves as a synthetic handle for downstream functionalization—e.g., reductive removal or further cross-coupling. Key advances include:
Table 3: Suzuki Coupling Strategies for Piperidine-Heteroarene Conjugation
Heterocycle | Modification | Catalyst | Yield (%) | Application |
---|---|---|---|---|
Pyridine-3-boronic acid | 2-Chloro substitution | Rh/BINAP | 55-78 | Isoanabasine synthesis |
Benzothiophene-2-Bpin | None | Pd(OAc)₂ | 23 | Low-yielding, limited scope |
Indole-5-boronic ester | None | Rh(cod)OH | 68 | Preclamol intermediate |
Mechanistic studies reveal HOMO/LUMO alignment and substituent bulkiness critically impact oxidative addition rates in Pd-catalyzed variants [3] [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8